molecular formula C22H22N2O4 B11350759 Butyl 4-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Butyl 4-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11350759
M. Wt: 378.4 g/mol
InChI Key: LQCCSEZQPBVJIH-UHFFFAOYSA-N
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Description

BUTYL 4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a butyl ester linked to a benzoate group, which is further connected to an oxazole ring substituted with a 4-methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and a nitrile.

    Amidation: The oxazole ring is then subjected to amidation with 4-methylphenylamine to introduce the 4-methylphenyl group.

    Esterification: The final step involves the esterification of the benzoic acid derivative with butanol under acidic conditions to form the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the purity and stability of the compound during production.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the oxazole ring to a more saturated heterocycle.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or saturated heterocycles.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

BUTYL 4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of BUTYL 4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    BUTYL 4-[5-(4-METHYLPHENYL)-1,2-IMIDAZOLE-3-AMIDO]BENZOATE: Similar structure but with an imidazole ring instead of an oxazole ring.

    BUTYL 4-[5-(4-METHYLPHENYL)-1,2-THIAZOLE-3-AMIDO]BENZOATE: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

    Structural Features: The presence of the oxazole ring and the specific substitution pattern make BUTYL 4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE unique.

    Reactivity: The compound’s reactivity profile differs from similar compounds due to the electronic and steric effects of the oxazole ring.

    Applications: Its unique structure and properties may lead to distinct applications in research and industry compared to similar compounds.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

butyl 4-[[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C22H22N2O4/c1-3-4-13-27-22(26)17-9-11-18(12-10-17)23-21(25)19-14-20(28-24-19)16-7-5-15(2)6-8-16/h5-12,14H,3-4,13H2,1-2H3,(H,23,25)

InChI Key

LQCCSEZQPBVJIH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)C

Origin of Product

United States

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